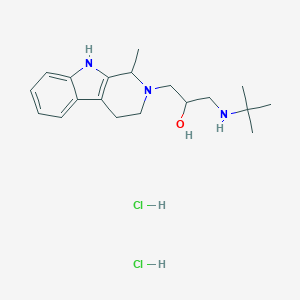
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-meth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound, also known as Yohimbine, has been found to have a variety of physiological and biochemical effects, making it an important area of research for scientists across different fields.
Mechanism Of Action
The mechanism of action of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is not fully understood. However, it is believed to work by blocking the alpha-2 adrenergic receptors in the brain, leading to an increase in the levels of neurotransmitters such as norepinephrine and dopamine.
Biochemical And Physiological Effects
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) has been found to have a range of biochemical and physiological effects. It has been shown to increase blood flow to the penis, leading to improved erectile function. It has also been found to reduce anxiety and depression symptoms by affecting the levels of neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of studying 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) in lab experiments is its well-characterized mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Future Directions
There are several future directions for research on 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth). One potential area of investigation is its potential use in treating other conditions such as post-traumatic stress disorder and addiction. Additionally, there is a need for further research to fully understand the mechanism of action of the compound and its potential side effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing and purifying the compound, which could make it more widely available for research and potential therapeutic applications.
Conclusion:
In conclusion, 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is a chemical compound that has significant potential for therapeutic applications. Its well-characterized mechanism of action and range of physiological and biochemical effects make it an important area of research for scientists across different fields. However, further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) involves the chemical reaction between yohimbine hydrochloride and sodium borohydride. This reaction results in the formation of the compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
The scientific research application of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is vast and varied. This compound has been studied for its potential use in treating a range of conditions, including erectile dysfunction, anxiety, and depression.
properties
CAS RN |
128857-34-1 |
|---|---|
Product Name |
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-meth |
Molecular Formula |
C19H31Cl2N3O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-13-18-16(15-7-5-6-8-17(15)21-18)9-10-22(13)12-14(23)11-20-19(2,3)4;;/h5-8,13-14,20-21,23H,9-12H2,1-4H3;2*1H |
InChI Key |
JDMYRXBEXLAEES-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl |
Canonical SMILES |
CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl |
synonyms |
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-methyl-, dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



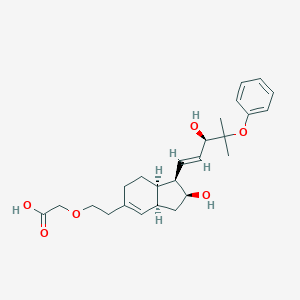

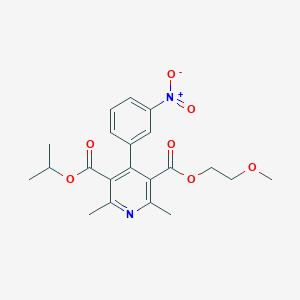
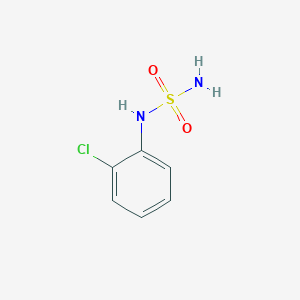
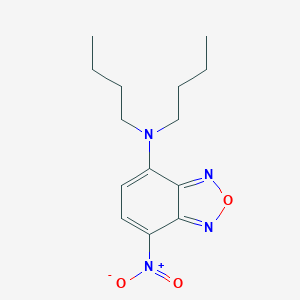
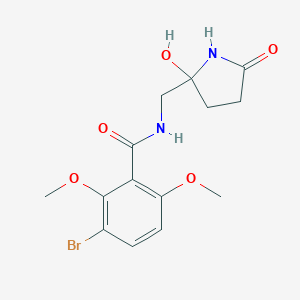
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
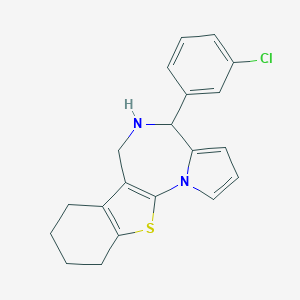
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
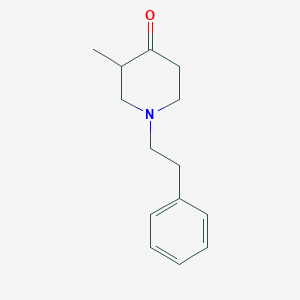

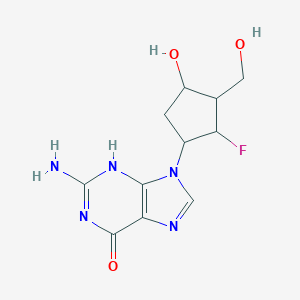
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)